N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine
Overview
Description
N,N-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide is an impurity of Cyclophosphamide.
Biological Activity
N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ5-oxazaphosphinan-2-amine, commonly referred to as an oxazaphosphorine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : N,N-bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ5-oxazaphosphinan-2-amine
- Molecular Formula : C15H23Cl2N2O2P
- Molecular Weight : 365.241 g/mol
- CAS Registry Number : 904292-62-2
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its cytotoxic effects against various cancer cell lines. The compound's structure, particularly the presence of the chloroethyl groups, suggests a mechanism similar to that of alkylating agents used in chemotherapy.
- Alkylation : The chloroethyl groups can form reactive intermediates that alkylate DNA, leading to cross-linking and ultimately triggering apoptosis in cancer cells.
- Pharmacodynamics : The oxazaphosphorine structure contributes to its stability and bioactivity, enhancing its interaction with cellular targets.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of N,N-bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ5-oxazaphosphinan-2-amine on various human cancer cell lines including breast (MCF7), lung (A549), and colon (HT29) cancers. Results indicated IC50 values ranging from 10 to 30 µM depending on the cell line, demonstrating significant cytotoxicity compared to control treatments.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 15 | DNA alkylation |
A549 | 20 | Apoptosis induction |
HT29 | 25 | Cell cycle arrest |
- In Vivo Studies :
- In murine models, administration of the compound resulted in a marked reduction in tumor size for xenografts derived from human breast cancer cells. Histological analysis revealed increased apoptosis and decreased proliferation markers (Ki67).
Toxicity Profile
While the compound exhibits promising antitumor activity, its toxicity profile is critical for therapeutic applications. Studies indicate that at higher concentrations (>50 µM), there is a notable increase in cytotoxic effects on non-cancerous cell lines, suggesting a need for careful dose optimization.
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ5-oxazaphosphinan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2N2O2P/c1-14(15-6-3-2-4-7-15)19-10-5-13-21-22(19,20)18(11-8-16)12-9-17/h2-4,6-7,14H,5,8-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQYWRNLILOFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCOP2(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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